Cas no 2167114-35-2 (2-isothiocyanato-6-methylheptanoic acid)

2-isothiocyanato-6-methylheptanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-isothiocyanato-6-methylheptanoic acid

- 2167114-35-2

- EN300-1458963

-

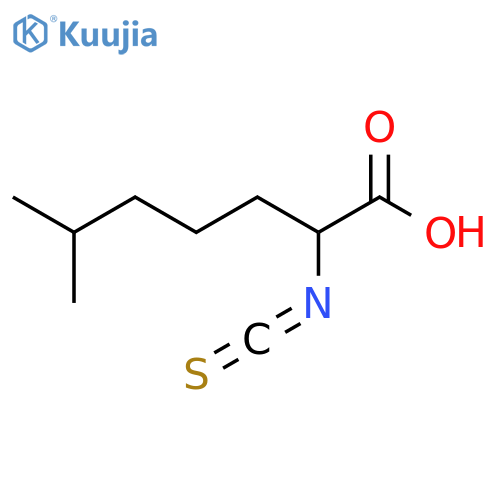

- インチ: 1S/C9H15NO2S/c1-7(2)4-3-5-8(9(11)12)10-6-13/h7-8H,3-5H2,1-2H3,(H,11,12)

- InChIKey: CTAQFMUXOMJDLS-UHFFFAOYSA-N

- SMILES: S=C=NC(C(=O)O)CCCC(C)C

計算された属性

- 精确分子量: 201.08234989g/mol

- 同位素质量: 201.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 6

- 複雑さ: 210

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- トポロジー分子極性表面積: 81.8Ų

2-isothiocyanato-6-methylheptanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458963-250mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 250mg |

$1051.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-10000mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 10000mg |

$4914.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-50mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 50mg |

$959.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-5000mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 5000mg |

$3313.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-1000mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 1000mg |

$1142.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-2500mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 2500mg |

$2240.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-500mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 500mg |

$1097.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-100mg |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 100mg |

$1005.0 | 2023-09-29 | ||

| Enamine | EN300-1458963-1.0g |

2-isothiocyanato-6-methylheptanoic acid |

2167114-35-2 | 1g |

$0.0 | 2023-06-06 |

2-isothiocyanato-6-methylheptanoic acid 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

2-isothiocyanato-6-methylheptanoic acidに関する追加情報

2-isothiocyanato-6-methylheptanoic acid (CAS No. 2167114-35-2): A Comprehensive Overview

2-Isothiocyanato-6-methylheptanoic acid (CAS No. 2167114-35-2) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its distinctive functional groups: the isothiocyanate group (−N=C=S) and the carboxylic acid group (−COOH), which confer it with a range of interesting properties and reactivity profiles.

The isothiocyanate group is well-known for its ability to form covalent bonds with nucleophiles, particularly thiols, making it a valuable tool in the development of bioconjugates and targeted drug delivery systems. The presence of this group in 2-isothiocyanato-6-methylheptanoic acid allows for the formation of stable thioether linkages, which can be utilized to attach the compound to biomolecules such as proteins, peptides, and antibodies. This property has been extensively explored in the context of developing novel therapeutic agents and diagnostic tools.

The carboxylic acid group, on the other hand, imparts the compound with acidic properties and the ability to form salts and esters. This functional group is crucial for modulating the solubility and bioavailability of the compound, which are important considerations in drug design and formulation. The combination of these two functional groups in 2-isothiocyanato-6-methylheptanoic acid provides a versatile platform for chemical modifications and biological applications.

In terms of its chemical structure, 2-isothiocyanato-6-methylheptanoic acid consists of a seven-carbon chain with a methyl substituent at the sixth position. The isothiocyanate group is located at the second carbon, while the carboxylic acid group is at the terminal end of the chain. This arrangement contributes to the compound's overall conformational flexibility and its ability to interact with various biological targets.

Recent research has highlighted several potential applications of 2-isothiocyanato-6-methylheptanoic acid. For instance, studies have shown that compounds containing isothiocyanate groups exhibit potent anti-inflammatory and antioxidant properties. These properties are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 2-isothiocyanato-6-methylheptanoic acid effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Another area of interest is the use of 2-isothiocyanato-6-methylheptanoic acid in cancer research. The isothiocyanate group has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. A study published in Cancer Research reported that conjugates of 2-isothiocyanato-6-methylheptanoic acid with targeting ligands selectively killed cancer cells while sparing normal cells, highlighting their potential as targeted anticancer agents.

Beyond its biological applications, 2-isothiocyanato-6-methylheptanoic acid has also been explored for its use in materials science. The ability to form stable thioether linkages makes it an attractive candidate for developing functional materials with tunable properties. For example, researchers have used this compound to create self-assembled monolayers (SAMs) on gold surfaces, which have applications in surface chemistry and nanotechnology. These SAMs exhibit excellent stability and can be used to modify surfaces for various purposes, such as improving adhesion or reducing friction.

In summary, 2-isothiocyanato-6-methylheptanoic acid (CAS No. 2167114-35-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, biochemistry, and materials science. Its unique combination of functional groups provides a robust platform for chemical modifications and biological interactions, making it an exciting area of ongoing research and development.

2167114-35-2 (2-isothiocyanato-6-methylheptanoic acid) Related Products

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)